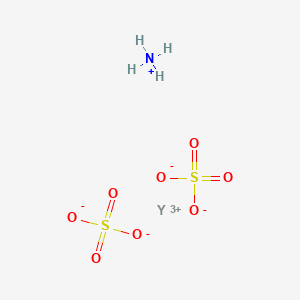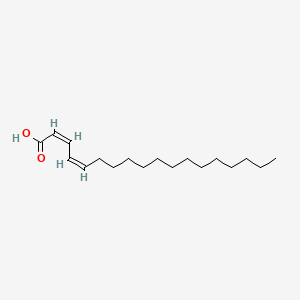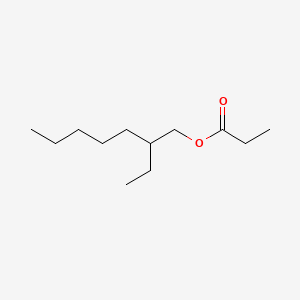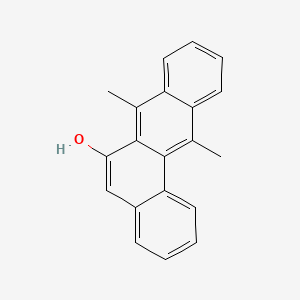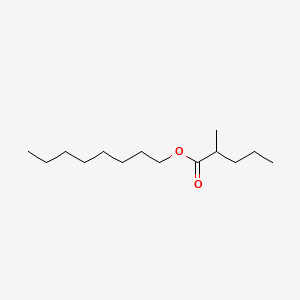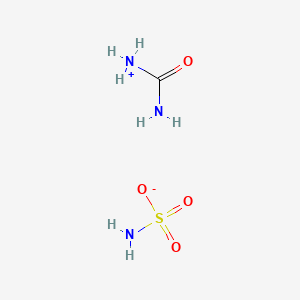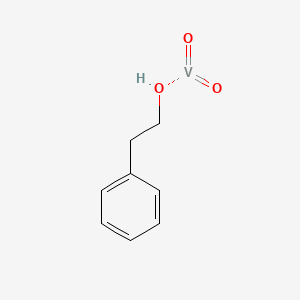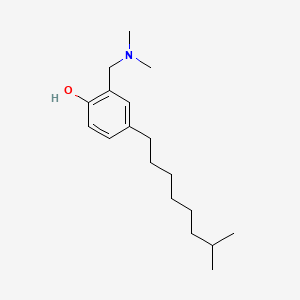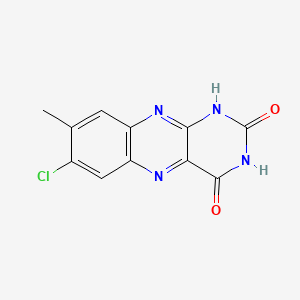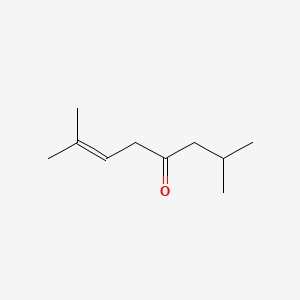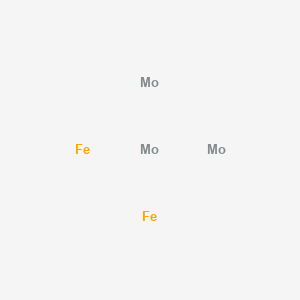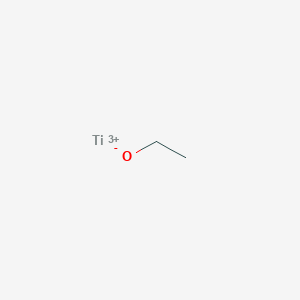
Titanium(3+) ethanolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Titanium(3+) ethanolate can be synthesized through the reaction of titanium(III) chloride with ethanol in the presence of a base. The general reaction is as follows:
TiCl3+3C2H5OH→Ti(OEt)3+3HCl
This reaction typically requires an inert atmosphere to prevent oxidation of the titanium(III) species. The reaction is carried out at room temperature, and the product is purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound is less common compared to other titanium alkoxides. it can be produced on a larger scale using similar methods as in the laboratory, with careful control of reaction conditions to ensure the purity and stability of the product.
Análisis De Reacciones Químicas
Types of Reactions
Titanium(3+) ethanolate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to titanium(IV) ethanolate.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The ethanolate ligands can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be carried out using other alcohols or alkoxides.
Major Products Formed
Oxidation: Titanium(IV) ethanolate.
Reduction: Titanium(II) species or other reduced titanium complexes.
Substitution: Various titanium alkoxides depending on the substituting ligand.
Aplicaciones Científicas De Investigación
Titanium(3+) ethanolate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other titanium compounds and as a catalyst in organic reactions.
Materials Science: Employed in the preparation of titanium-containing materials, including thin films and coatings.
Biology and Medicine: Investigated for potential use in biomedical applications due to its biocompatibility.
Industry: Utilized in the production of high-performance materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of titanium(3+) ethanolate involves its ability to coordinate with other molecules and participate in redox reactions. The titanium center can undergo changes in oxidation state, facilitating various chemical transformations. The ethanolate ligands can also be exchanged with other ligands, allowing for the formation of different titanium complexes.
Comparación Con Compuestos Similares
Similar Compounds
Titanium(IV) ethanolate: A similar compound where titanium is in the +4 oxidation state.
Titanium(III) isopropanolate: Another titanium(III) alkoxide with isopropanolate ligands.
Titanium(IV) isopropanolate: A titanium(IV) compound with isopropanolate ligands.
Uniqueness
Titanium(3+) ethanolate is unique due to its +3 oxidation state, which imparts different reactivity compared to titanium(IV) compounds. Its ability to act as both a reducing agent and a ligand exchange reagent makes it versatile in various chemical processes.
Propiedades
Número CAS |
19726-75-1 |
|---|---|
Fórmula molecular |
C2H5OTi+2 |
Peso molecular |
92.93 g/mol |
Nombre IUPAC |
ethanolate;titanium(3+) |
InChI |
InChI=1S/C2H5O.Ti/c1-2-3;/h2H2,1H3;/q-1;+3 |
Clave InChI |
UFNRGJDVPQVELS-UHFFFAOYSA-N |
SMILES canónico |
CC[O-].[Ti+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


